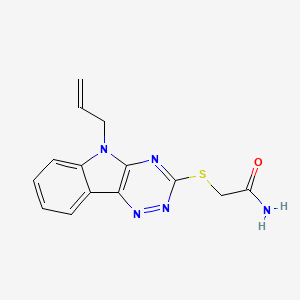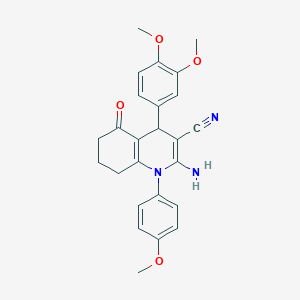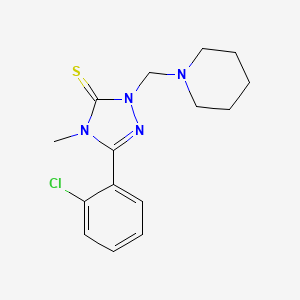![molecular formula C25H18N4O6 B11536694 3,5-dinitro-2-[(4-phenoxyphenyl)amino]-N-phenylbenzamide](/img/structure/B11536694.png)
3,5-dinitro-2-[(4-phenoxyphenyl)amino]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dinitro-2-[(4-phenoxyphenyl)amino]-N-phenylbenzamide: , also known by its chemical formula C20H13N5O5, is a compound with intriguing properties. It features a benzamide core substituted with dinitro and phenoxyphenyl groups. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthetic route to prepare this compound involves several steps:
Amination Process: Start with , which can be efficiently synthesized.
Oxidative-Coupling Reactions: N-amino oxidative-coupling reactions of ADNT yield three novel catenated N energetic derivatives:
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts focus on optimizing these synthetic routes for practical applications.
Chemical Reactions Analysis
Reactions::
- Oxidation : The dinitro groups make it susceptible to oxidation reactions.
- Substitution : The phenoxyphenyl group allows for substitution reactions.
- Other Transformations : Further investigations are needed to explore additional reactions.
- Oxidation : Nitric acid (HNO3), sulfuric acid (H2SO4).
- Substitution : Alkyl halides, nucleophiles.
- Other Conditions : Vary depending on the specific reaction.
Major Products:: The major products depend on the reaction conditions and substituents. Further research is essential to identify specific products.
Scientific Research Applications
- Energetic Materials : Due to its positive heats of formation and favorable performance calculations, these derivatives could serve as high-energy-density compounds.
- Propellants and Explosives : Potential applications in propellants and explosives due to their energetic properties.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. the compound likely interacts with molecular targets and pathways related to its energetic properties.
Comparison with Similar Compounds
- Uniqueness : Its combination of dinitro and phenoxyphenyl groups sets it apart.
- Similar Compounds : While no direct analogs exist, related compounds include 4-amino-3,5-dinitro-1H-pyrazole and 5-amino-3,4-dinitropyrazole .
Properties
Molecular Formula |
C25H18N4O6 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
3,5-dinitro-2-(4-phenoxyanilino)-N-phenylbenzamide |
InChI |
InChI=1S/C25H18N4O6/c30-25(27-17-7-3-1-4-8-17)22-15-19(28(31)32)16-23(29(33)34)24(22)26-18-11-13-21(14-12-18)35-20-9-5-2-6-10-20/h1-16,26H,(H,27,30) |
InChI Key |
NGFVUNFTUXXQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1E)-1-[(5-iodofuran-2-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11536630.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11536636.png)

![2,4-dichloro-N'-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide](/img/structure/B11536640.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11536641.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11536646.png)
![4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate](/img/structure/B11536660.png)

![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11536669.png)
![N,N'-butane-1,4-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11536672.png)



